ent-Montelukast Sodium Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

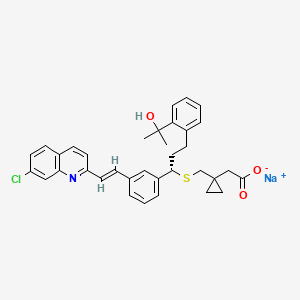

sodium;2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;/t32-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFBRXGCXUHRJY-YBGTYPRZSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35ClNNaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to ent-Montelukast Sodium Salt: Physicochemical Properties, Analytical Characterization, and Pharmacological Context

Introduction

In the landscape of modern therapeutics, the stereochemical identity of a drug molecule is a cornerstone of its safety and efficacy profile. Montelukast, marketed as Montelukast Sodium (Singulair®), is a potent and selective cysteinyl leukotriene CysLT1 receptor antagonist, widely prescribed for the management of asthma and allergic rhinitis.[1][2] It functions by inhibiting the pro-inflammatory actions of cysteinyl leukotrienes in the airways.[3] The therapeutic activity of Montelukast is exclusively attributed to its (R)-enantiomer.

This guide focuses on the corresponding (S)-enantiomer, ent-Montelukast Sodium Salt (also referred to as Montelukast EP Impurity A).[4][5] As the mirror image of the active pharmaceutical ingredient (API), ent-Montelukast is a critical process-related impurity that must be rigorously monitored and controlled during drug manufacturing.[6][7] Understanding its fundamental properties and the methodologies for its characterization is paramount for researchers, analytical scientists, and drug development professionals to ensure the quality, safety, and therapeutic consistency of Montelukast Sodium. This document provides a detailed examination of the physicochemical properties, analytical protocols for quantification, and the pharmacological context of this specific chiral impurity.

Core Physicochemical Properties

This compound shares the same molecular formula and mass as its therapeutically active (R)-enantiomer but differs in its three-dimensional spatial arrangement. This stereochemical difference, while subtle, is profound in its impact on biological activity. The fundamental properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | sodium 2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate | [8] |

| Synonyms | (S)-Montelukast Sodium Salt, Montelukast S-Enantiomer, L-768,232, Montelukast EP Impurity A | [4][5][9][10] |

| CAS Number | 190078-45-6 | [8][10] |

| Molecular Formula | C₃₅H₃₅ClNNaO₃S | [10][11] |

| Molecular Weight | 608.17 g/mol | [10][11] |

| Appearance | Pale Yellow Solid | [8] |

| Solubility | Freely soluble in ethanol, methanol, and water; practically insoluble in acetonitrile. (Data inferred from Montelukast Sodium) | [1] |

| Storage | Refrigerator, Desiccate | [8] |

Stereochemistry and Pharmacological Significance

The therapeutic efficacy of Montelukast is intrinsically linked to its stereochemistry. The molecule possesses a single chiral center at the carbon atom bearing the thioether linkage.[6] The (R)-configuration of this center is essential for high-affinity binding to the CysLT1 receptor.

As an antagonist, (R)-Montelukast blocks the binding of cysteinyl leukotrienes (LTD₄, LTC₄, LTE₄) to the CysLT1 receptor, thereby preventing the downstream signaling cascade that leads to bronchoconstriction, airway edema, and inflammation.[2][12] In contrast, the (S)-enantiomer, ent-Montelukast, exhibits significantly lower binding affinity for the CysLT1 receptor and is considered pharmacologically inactive.[6] Studies in humans have indicated that there is no apparent bioinversion of the active (R)-enantiomer to the inactive (S)-enantiomer in vivo, a critical factor for ensuring predictable therapeutic outcomes.[4][8]

Cysteinyl Leukotriene Signaling Pathway

The mechanism of action of Montelukast underscores the importance of chiral purity. The drug's therapeutic benefit is derived solely from the specific interaction of the R-enantiomer with the CysLT1 receptor.

Analytical Characterization and Control

Given that ent-Montelukast is an undesired chiral impurity, its detection and quantification in the Montelukast Sodium bulk drug are mandated by regulatory bodies following guidelines such as those from the International Conference on Harmonisation (ICH).[6][7] The primary challenge lies in separating the two enantiomers, which possess identical physical and chemical properties in an achiral environment. Chiral chromatography is the definitive technique for this purpose.

Analytical Workflow

A typical workflow for the enantiomeric purity testing of Montelukast Sodium involves sample preparation, chromatographic separation on a chiral stationary phase, detection, and data analysis to determine the percentage of the S-enantiomer.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes a representative normal-phase HPLC method for the separation and quantification of ent-Montelukast (S-enantiomer) in Montelukast Sodium. This method is based on techniques reported in the scientific literature.[6][13]

1. Objective: To determine the enantiomeric purity of Montelukast Sodium by quantifying the percentage of the this compound impurity.

2. Materials and Reagents:

-

Montelukast Sodium Reference Standard and Test Sample

-

ent-Montelukast Reference Standard

-

n-Hexane (HPLC Grade)

-

Ethanol (HPLC Grade)

-

Propionic Acid (or Trifluoroacetic Acid, as an additive)

-

Chiral Stationary Phase: A column packed with a cellulose or amylose-based derivative is typically used (e.g., Amylose based AS-H or USP L51 packing).[13][14]

3. Chromatographic Conditions:

-

Column: Chiral Stationary Phase (e.g., Amylose based, 250 x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of n-Hexane and Ethanol. A typical ratio is 85:15 (v/v) with a small percentage of an acid modifier like propionic acid.[13][14]

-

Flow Rate: 1.0 mL/min[13]

-

Column Temperature: 30°C[13]

-

Injection Volume: 20 µL[13]

-

Diluent: Mobile Phase or Ethanol

4. System Suitability:

-

Rationale: To ensure the chromatographic system is performing adequately for the analysis.

-

Procedure: Prepare a resolution solution containing both Montelukast (R-enantiomer) and ent-Montelukast (S-enantiomer). Inject this solution.

-

Acceptance Criteria: The resolution between the two enantiomer peaks must be greater than 2.0.[6]

5. Sample Preparation:

-

Test Sample: Accurately weigh and dissolve a specified amount of the Montelukast Sodium bulk sample in the diluent to achieve a target concentration (e.g., 1 mg/mL).

-

Reference Standard (for identification): Prepare a solution of ent-Montelukast in the diluent.

6. Analytical Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Perform a blank injection (diluent) to ensure no interfering peaks are present.

-

Inject the system suitability solution and verify that the resolution criteria are met.

-

Inject the reference standard solution to confirm the retention time of the ent-Montelukast peak.

-

Inject the test sample solution in replicate.

-

The typical elution order is the (R)-enantiomer (Montelukast) followed by the (S)-enantiomer (ent-Montelukast).[14]

7. Calculation:

-

Calculate the percentage of the S-enantiomer impurity using the area normalization method:

-

% S-enantiomer = (Area of S-enantiomer Peak / (Area of R-enantiomer Peak + Area of S-enantiomer Peak)) x 100

-

8. Validation Considerations:

-

This method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision to be considered a self-validating system.[6]

Conclusion

This compound, the (S)-enantiomer of Montelukast, serves as a quintessential example of the importance of stereochemical control in pharmaceutical development and manufacturing. While possessing identical chemical composition to its active counterpart, its different spatial arrangement renders it pharmacologically inert. Its presence as a chiral impurity in the final drug product must be strictly limited to ensure consistent therapeutic efficacy and meet stringent global regulatory standards. The analytical methodologies, particularly chiral HPLC and SFC, are the critical tools that enable scientists to resolve and accurately quantify this impurity, thereby safeguarding the quality and integrity of Montelukast Sodium as a vital medication for patients with respiratory diseases.

References

- Guidechem. (n.d.). This compound 190078-45-6 wiki.

-

Maddala, V., Kakumani, K., Chimalakonda, K., Polisetty, S., & Ray, P. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. American Journal of Analytical Chemistry, 4, 56-61. Available from: [Link]

- Acanthus Research. (n.d.). Montelukast S-Enantiomer.

-

Li, Q., et al. (2017). A normal-phase chiral HPLC for determination of montelukast sodium S-enantiomer, A5 and A5 R-enantiomer in montelukast sodium bulk drug. Indian Journal of Pharmaceutical Sciences, 79(5), 816-822. Available from: [Link]

- Santa Cruz Biotechnology. (n.d.). This compound.

-

ResearchGate. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. Available from: [Link]

- ChemicalBook. (n.d.). This compound | 190078-45-6.

- ResearchGate. (n.d.). Montelukast S-isomer. [Image].

- U.S. Food and Drug Administration. (n.d.). Singulair (Montelukast Sodium) Label.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23663996, Montelukast sodium.

- PharmaCompass. (n.d.). Montelukast Sodium [USP Monograph].

- ResearchGate. (n.d.). Montelukast R-isomer. [Image].

-

Chirality. (2023). Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method. Chirality, 35(12), 952-965. Available from: [Link]

- R&D Systems. (n.d.). Montelukast sodium.

- New Drug Approvals. (n.d.). Montelukast Sodium.

- Google Patents. (n.d.). US7476748B2 - Process for making montelukast and intermediates therefor.

-

Scirp.org. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. American Journal of Analytical Chemistry, 4, 56-61. Available from: [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281040, Montelukast.

-

Wu, A., et al. (2018). Montelukast alleviates inflammation in experimental autoimmune encephalomyelitis by altering Th17 differentiation in a mouse model. Journal of Neuroinflammation, 15(1), 13. Available from: [Link]

- European Patent Office. (2011). EP 2287154 A1 - Efficient synthesis for the preparation of montelukast.

- Journal of the Association of Physicians of India. (2024). Montelukast: A Scientific and Legal Review. JAPI.

- National Center for Biotechnology Information. (n.d.). Montelukast. In: StatPearls [Internet].

- Sciforum. (n.d.). Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate.

-

Spinozzi, F., et al. (2005). Biological effects of montelukast, a cysteinyl-leukotriene receptor-antagonist, on T lymphocytes. Clinical & Experimental Allergy, 35(1), 85-91. Available from: [Link]

- Biosynth. (n.d.). 017838 this compound.

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Montelukast: A Scientific and Legal Review [japi.org]

- 4. This compound | 190078-45-6 [chemicalbook.com]

- 5. dev.usbio.net [dev.usbio.net]

- 6. ijpsonline.com [ijpsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

- 9. Montelukast S-Enantiomer - Acanthus Research [acanthusresearch.com]

- 10. scbt.com [scbt.com]

- 11. MONTELUKAST SODIUM [USP MONOGRAPH] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. Montelukast Sodium | C35H35ClNNaO3S | CID 23663996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation and Characterization of S-Enantiomer in Montelukast [scirp.org]

A Comprehensive Technical Guide to ent-Montelukast Sodium Salt: The S-Enantiomer

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of ent-Montelukast Sodium Salt, the inactive S-enantiomer of the widely-used asthma medication, Montelukast. As the control of chiral impurities is a critical aspect of pharmaceutical development and manufacturing, this document details the physicochemical properties, synthesis considerations, and advanced analytical methodologies for the separation and characterization of this specific enantiomer.

Introduction: The Significance of a Chiral Counterpart

Montelukast sodium is a potent and selective cysteinyl leukotriene (CysLT1) receptor antagonist, effectively used in the management of asthma and allergic rhinitis.[1][2][3][4] Its therapeutic action is derived specifically from the (R)-enantiomer. Due to a chiral center at the methane carbon of the thioether side chain, Montelukast exists as a pair of enantiomers.[2] The opposite enantiomer, (S)-Montelukast, formally known as ent-Montelukast, is considered a process-related impurity.

In pharmaceutical chemistry, enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicological profiles.[1][2] The therapeutically active Montelukast has been shown to have superior in vitro and in vivo activity compared to its S-enantiomer.[2] Consequently, international regulatory bodies and pharmacopoeias, guided by principles from the International Conference on Harmonisation (ICH), mandate strict control over the enantiomeric purity of the final drug substance.[2][5] This guide focuses on the technical aspects of identifying, separating, and characterizing this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for sourcing reference standards and interpreting analytical data.

| Property | Value | References |

| Chemical Name | sodium;2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate | [6] |

| Synonym | L 768232, Montelukast EP Impurity A | [6][7][8] |

| CAS Number | 190078-45-6 | [7][9][10] |

| Molecular Formula | C₃₅H₃₅ClNNaO₃S | [7][8][9] |

| Molecular Weight | 608.17 g/mol | [7][8] |

| Appearance | Pale Yellow Solid | [8] |

| Biological Inversion | Studies indicate no apparent bioinversion of Montelukast (R-enantiomer) to its S-enantiomer occurs in humans. | [8][10][11] |

Synthesis and Stereochemical Control

The synthesis of Montelukast is a multi-step process where the formation of the chiral center is a critical step.[12][13][14] Early synthetic routes often required tedious chromatographic purification to isolate the desired R-enantiomer from its undesired S-counterpart.[13][15]

Modern industrial syntheses prioritize stereoselectivity to minimize the formation of ent-Montelukast. This is often achieved through asymmetric reduction of a ketone intermediate. One highly efficient, large-scale method utilizes an engineered ketoreductase enzyme (biocatalysis) to produce the key (S)-alcohol precursor in high yield and with exceptional enantiomeric excess (>99.9% ee), which is then converted to (R)-Montelukast.[14]

The causality behind this choice is clear: introducing stereochemical control early in the synthesis is more efficient and cost-effective than removing a significant percentage of the unwanted enantiomer in the final steps. The presence of ent-Montelukast in the final API is therefore primarily an indicator of the stereoselectivity and control of the manufacturing process.

Analytical Methodologies for Chiral Separation

The quantification of ent-Montelukast as a chiral impurity is a cornerstone of quality control for the Montelukast drug substance. Because enantiomers possess identical physical properties in a non-chiral environment, specialized chiral separation techniques are required.

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

NP-HPLC is a robust and widely validated method for the baseline separation of Montelukast enantiomers. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP), leading to different retention times.

Workflow for Chiral HPLC Analysis of Montelukast Enantiomers

Caption: Workflow for the quantification of ent-Montelukast impurity via chiral HPLC.

Exemplary HPLC Protocol:

This protocol is synthesized from validated methods reported in the literature.[2][16] The choice of a polysaccharide-based CSP like the Daicel Chiralpak® AD-H is based on its proven ability to effectively resolve these specific enantiomers.[2][16] The additives TFA and DEA are used to improve peak shape and resolution by minimizing undesirable ionic interactions with the stationary phase.

-

Instrumentation: A standard HPLC system equipped with an isocratic pump, autosampler, column thermostat, and UV detector.

-

Chiral Stationary Phase: Daicel Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of n-hexane, isopropanol, ethanol, trifluoroacetic acid (TFA), and diethylamine (DEA) in a ratio of 65:15:20:0.1:0.1 (v/v/v/v/v).

-

Flow Rate: 0.9 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a system suitability solution by dissolving the Montelukast sodium sample in the mobile phase solvent mixture and spiking with a known quantity of ent-Montelukast standard to verify resolution.

-

Analysis: Inject the sample and integrate the peak areas. The resolution between the Montelukast and ent-Montelukast peaks should be greater than 2.0 for the system to be considered suitable.[2][16]

Comparative HPLC Methodologies

| Parameter | Method 1 | Method 2 |

| Column | Daicel Chiralpak® AD-H | USP L51 Packing Material (e.g., Chiralpak AS-H) |

| Mobile Phase | n-hexane:isopropanol:ethanol:TFA:DEA (65:15:20:0.1:0.1) | n-hexane, ethanol, and propionic acid |

| Flow Rate | 0.9 mL/min | 1.0 mL/min |

| Temperature | 30°C | 30°C |

| Detection | 280 nm | 284 nm |

| Reference | Wang D, et al. (2016)[16] | Vadagam N, et al. (2023)[5][17] |

Supercritical Fluid Chromatography (SFC)

For the isolation of ent-Montelukast on a preparative scale, for instance to generate reference material, Supercritical Fluid Chromatography (SFC) offers a significant advantage over HPLC.[1] SFC utilizes supercritical CO₂ as the primary mobile phase, which is non-toxic, non-flammable, and easily removed post-collection. This results in a "greener" and often faster separation process, with reduced consumption of organic solvents.

SFC Isolation and Purification Workflow

Caption: Process flow for the preparative isolation of ent-Montelukast using SFC.

Exemplary SFC Protocol for Isolation:

This protocol is based on a published method for the preparative isolation of the S-enantiomer.[1][18]

-

Instrumentation: A preparative SFC system with pumps for CO₂ and co-solvent, an injector, a preparative-scale column, a detector, a back-pressure regulator, and a fraction collector.

-

Chiral Stationary Phase: Chiralpak AS-H (250 x 30 mm, 5 µm).

-

Mobile Phase: Supercritical CO₂ (85%) and Isopropanol (15%).

-

Total Flow Rate: 100 g/min .

-

Back Pressure: 180 bar.

-

Detection Wavelength: 230 nm.

-

Sample Preparation: Dissolve the racemic or enantiomerically-enriched Montelukast mixture in a suitable solvent like ethanol to a high concentration (e.g., 10 mg/mL).

-

Collection: Monitor the detector signal and collect the fraction corresponding to the later-eluting S-enantiomer peak.

-

Post-Processing: Evaporate the solvent from the collected fraction to yield the isolated ent-Montelukast. The purity of the isolated material can then be confirmed using analytical HPLC and characterized by spectroscopic techniques (FT-IR, MS, NMR).[1][18]

Conclusion

This compound, the S-enantiomer of Montelukast, serves as a critical quality attribute in the pharmaceutical manufacturing of its parent drug. While pharmacologically much less active, its presence must be carefully monitored and controlled to ensure the safety, efficacy, and consistency of the final medicinal product. The technical protocols outlined in this guide, from stereoselective synthesis considerations to advanced chiral separation by HPLC and SFC, represent the industry-standard approaches for managing this chiral impurity. A thorough understanding of these methodologies is essential for researchers and drug development professionals working in the fields of analytical chemistry, process development, and quality assurance.

References

-

HuiCheng Bio. (n.d.). This compound. Retrieved from [Link][8]

-

Wang, D., Zhou, C., Wang, X., & Wang, X. (2016). Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase. Indian Journal of Pharmaceutical Sciences, 78(4), 488-495. Retrieved from [Link][16]

-

Maddala, V., Kakumani, K., Chimalakonda, K., Polisetty, S., & Ray, P. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. American Journal of Analytical Chemistry, 4, 56-61. Retrieved from [Link][1]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Montelukast Sodium | Montelukast Sodium S-enantiomer | Normal-phase Chiral HPLC | A5 R-enantiomer. Retrieved from [Link][2]

-

Vadagam, N., Haridasyam, S. B., Venkatanarayana, M., & Chinnakadoori, S. (2023). Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method. Chirality, 35(12), 952-965. Retrieved from [Link][5]

-

Allschoolabs. (n.d.). This compound - ≥95%, high purity, CAS No.190078-45-6. Retrieved from [Link][11]

-

ResearchGate. (2023). Isolation and Characterization of S-Enantiomer in Montelukast. Retrieved from [Link][17]

-

Maddala, V., et al. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. Scientific Research Publishing. Retrieved from [Link][18]

-

Bernstein, P. R. (2000). Chemistry and Structure–Activity Relationships of Leukotriene Receptor Antagonists. American Journal of Respiratory and Critical Care Medicine, 161(2), S127-S131. Retrieved from [Link][3]

-

European Patent Office. (2009). Efficient synthesis for the preparation of montelukast. Retrieved from [Link][12]

-

New Drug Approvals. (n.d.). Montelukast Sodium. Retrieved from [Link][13]

-

Liang, J., Lalonde, J., Borup, B., Mitchell, V., Mundorff, E., Trinh, N., ... & Pai, G. G. (2010). Development of a Biocatalytic Process as an Alternative to the (–)-DIP-Cl-Mediated Asymmetric Reduction of a Key Intermediate of Montelukast. Organic Process Research & Development, 14(1), 193-198. Retrieved from [Link][14]

-

European Patent Office. (2011). Process for the preparation of montelukast and its salts. Retrieved from [Link][15]

-

Health Canada. (2024). NRA-MONTELUKAST - Product Monograph. Retrieved from [Link][4]

Sources

- 1. Isolation and Characterization of S-Enantiomer in Montelukast [scirp.org]

- 2. ijpsonline.com [ijpsonline.com]

- 3. atsjournals.org [atsjournals.org]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. scbt.com [scbt.com]

- 8. ent-Montelukast Sodium Salt_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 9. guidechem.com [guidechem.com]

- 10. dev.usbio.net [dev.usbio.net]

- 11. Buy Online - this compound - ?95%, high purity , CAS No.190078-45-6 - We Deliver Worldwide [allschoolabs.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. d-nb.info [d-nb.info]

- 15. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]

- 16. ijpsonline.com [ijpsonline.com]

- 17. researchgate.net [researchgate.net]

- 18. scirp.org [scirp.org]

An In-depth Technical Guide to the Molecular Weight and Characterization of ent-Montelukast Sodium Salt

Introduction

ent-Montelukast Sodium Salt is the (S)-enantiomer of Montelukast, a potent and selective cysteinyl leukotriene CysLT1 receptor antagonist.[1][2] While Montelukast (the R-enantiomer) is the therapeutically active agent used in the treatment of asthma and allergic rhinitis, the enantiomer serves as a critical reference standard in pharmaceutical development and quality control.[3] Its primary role is to ensure the stereochemical purity of the active pharmaceutical ingredient (API). The accurate determination of its molecular weight is a foundational step in its characterization, directly impacting everything from purity assessments to quantitative analysis. This guide provides an in-depth examination of the molecular weight of this compound, the causality behind its analytical determination, and a validated protocol for its verification.

Core Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and resulting molecular formula. These properties, in turn, dictate its molecular weight—a critical parameter for all stoichiometric calculations in a research and development setting.

The molecular formula for this compound is C35H35ClNNaO3S.[4][5] Based on this composition, the calculated molecular weight is a cornerstone for its analytical verification. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 190078-46-6 | [1][4][5] |

| Molecular Formula | C35H35ClNNaO3S | [1][4][5][6] |

| Molecular Weight | 608.17 g/mol | [1][5] |

| Monoisotopic Mass | 607.1923871 Da | [4] |

| Appearance | Pale Yellow Solid / White to off-white powder | [4][7] |

| Solubility | Freely soluble in ethanol, methanol, and water. Practically insoluble in acetonitrile. | [7] |

Causality Note: The distinction between molecular weight (average mass of all isotopic forms) and monoisotopic mass (mass of the most abundant isotope) is critical in high-resolution mass spectrometry. While 608.17 g/mol is used for bulk chemical calculations, high-resolution instruments will resolve the monoisotopic mass, providing a more precise and definitive identification of the compound.

The Significance of Molecular Weight in Drug Development

Accurate molecular weight is not merely a data point; it is a linchpin for ensuring the safety, efficacy, and quality of a pharmaceutical product.

-

Identity Confirmation: The primary use of molecular weight is to confirm the identity of the compound. Techniques like mass spectrometry provide an experimental mass that can be matched against the theoretical mass calculated from the molecular formula.

-

Purity Assessment: In pharmaceutical analysis, impurities must be identified and quantified.[8] Liquid Chromatography-Mass Spectrometry (LC-MS) is routinely used to separate a drug from its impurities, with the mass spectrometer providing molecular weight information for each separated peak, aiding in the structural elucidation of unknown degradants or process-related impurities.[8]

-

Quantitative Analysis: All quantitative techniques rely on knowing the precise amount of a substance, which is calculated using its molecular weight. Whether preparing standard solutions for High-Performance Liquid Chromatography (HPLC) calibration curves or determining the yield of a synthesis, the molecular weight is a fundamental component of the calculation.[9][10]

Experimental Verification of Molecular Weight via LC-MS/MS

For a molecule of this complexity, the gold-standard technique for molecular weight verification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers both the separation power of HPLC and the definitive identification capabilities of mass spectrometry.[11][12]

The workflow involves introducing a solution of the analyte into the instrument, where it is ionized (typically via Electrospray Ionization, ESI), and the resulting ions are separated by their mass-to-charge ratio (m/z).

Caption: Workflow for LC-MS/MS analysis of this compound.

Step-by-Step Protocol for LC-MS/MS Analysis

This protocol is designed as a self-validating system for the unambiguous identification of this compound.

1. Materials and Reagents:

-

This compound reference standard

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

HPLC-grade Water

-

Ammonium Formate (or Ammonium Acetate)

2. Standard Solution Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 10 mL of methanol to create a stock solution of 100 µg/mL.

-

Further dilute this stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.

3. Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). The C18 stationary phase is chosen for its excellent retention and separation of moderately non-polar molecules like Montelukast.

-

Mobile Phase A: 10 mM Ammonium Formate in Water. The buffer is essential for good peak shape and ionization efficiency.[13]

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 20% B, ramp to 80% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

4. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive. Positive mode is selected to protonate the molecule, forming a positive ion [M+H]+.

-

Analysis:

-

Full Scan (MS1): Scan from m/z 100 to 1000 to detect the parent ion.[8]

-

Tandem MS (MS/MS): Isolate the parent ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.

-

-

Expected Ions:

-

Parent Ion: In the acidic mobile phase, the sodium salt will dissociate, and the free acid form of Montelukast (MW ≈ 585.18 g/mol ) will be protonated. Therefore, the expected parent ion is [M+H]+ at m/z 586.2 .[13]

-

Key Fragment Ion: A common and stable fragment observed is at m/z 421.2 , resulting from a characteristic cleavage in the molecular structure.[11][14]

-

5. Data Interpretation and System Validation:

-

Confirmation: The presence of a chromatographic peak at the expected retention time with a parent ion m/z of 586.2 in the MS1 scan confirms the presence and molecular weight of the free acid form of the analyte.

-

Trustworthiness: The detection of the specific transition from m/z 586.2 to 421.2 in the MS/MS scan provides an extremely high degree of confidence in the compound's identity, effectively creating a self-validating system that is robust against false positives.

Conclusion

The molecular weight of this compound (608.17 g/mol ) is a fundamental parameter that underpins its use as a critical reference material in pharmaceutical quality control. Its experimental verification, best achieved through a robust and validated LC-MS/MS method, is not merely a procedural step but a cornerstone of scientific integrity in drug development. By understanding the causality behind the analytical choices—from column chemistry to ionization mode—researchers can ensure the unambiguous identification of this enantiomer, thereby guaranteeing the stereochemical purity of the final Montelukast drug product.

References

-

Shah, K., & Parmar, V. (2020). Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. CHARUSAT JOURNAL, 2(1). Available at: [Link]

-

Saeed-ul-Hassan, S., et al. (2013). Determination of Montelukast Sodium in Raw Material and Solid Dosage Form Using Reverse Phase HPLC. Asian Journal of Chemistry, 25(14). Available at: [Link]

-

Veeragoni, A. K., et al. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica, 8(1), 6-16. Available at: [Link]

-

Singh, R. M., et al. (2010). Montelukast | HPLC | Method Development And Validation. Indian Journal of Pharmaceutical Sciences, 72(2), 235-237. Available at: [Link]

-

Singh, R. M., et al. (2010). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 72(2), 235–237. Available at: [Link]

-

ResearchGate. (2016). Mass spectrum of Montelukast sodium (587.1 > 421.18 m/z). Retrieved from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2022). High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications in drug development. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Shanmukha Kumar, J. V., et al. (2012). Spectrophotometric determination of montelukast sodium in bulk and pharmaceutical formulations. Der Pharma Chemica, 4(2), 720-724. Available at: [Link]

-

Al-Shehri, M. M., et al. (2015). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. PLoS One, 10(11). Available at: [Link]

-

Shimadzu. (n.d.). Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. Retrieved from [Link]

-

H-C. Bio-tech. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Montelukast. PubChem Compound Summary for CID 5281040. Retrieved from [Link].

-

U.S. Food and Drug Administration. (n.d.). Singulair (Montelukast Sodium) Label. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Montelukast Sodium. PubChem Compound Summary for CID 23663996. Retrieved from [Link].

Sources

- 1. dev.usbio.net [dev.usbio.net]

- 2. This compound | 190078-45-6 [chemicalbook.com]

- 3. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. e-biochem.com [e-biochem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. shimadzu.com [shimadzu.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. pharmacologyjournal.in [pharmacologyjournal.in]

- 13. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Stereoselective Synthesis of Montelukast and its Enantiomer (ent-Montelukast)

Abstract : This guide provides an in-depth technical overview of the synthetic pathways for Montelukast sodium, a potent and selective cysteinyl leukotriene receptor antagonist. We will dissect the critical stereoselective synthesis of (R)-Montelukast, the commercially available active pharmaceutical ingredient, with a particular focus on the establishment of its single chiral center. The narrative explains the causality behind key experimental choices, from the asymmetric reduction of a core ketone intermediate to the final C-S bond formation with inversion of configuration. Furthermore, this document outlines the necessary modifications to the primary synthesis to produce ent-Montelukast, the (S)-enantiomer. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to support researchers, scientists, and drug development professionals in understanding and applying these synthetic strategies.

Part 1: Introduction to Montelukast

Montelukast is a widely prescribed oral medication for the maintenance treatment of asthma and the relief of seasonal allergic rhinitis.[1] Its therapeutic effect stems from its function as a selective antagonist of the cysteinyl leukotriene D4 (CysLT1) receptor. By blocking the action of leukotrienes, Montelukast mitigates the pro-inflammatory and bronchoconstrictive effects that are hallmarks of asthma and allergic responses.[1]

The molecular structure of Montelukast features a single stereocenter at the carbon atom bearing the thioether linkage. The pharmacologically active isomer is the (R)-enantiomer, which is the active ingredient in the drug Singulair®. The corresponding (S)-enantiomer is referred to as ent-Montelukast.

The synthesis of a single-enantiomer drug like Montelukast presents a significant chemical challenge. The precise three-dimensional arrangement of atoms is critical for its interaction with the target receptor, and the presence of the undesired enantiomer can lead to reduced efficacy or off-target effects. Therefore, developing a robust, scalable, and highly stereoselective synthetic process is paramount for its pharmaceutical production. This guide will explore the key strategies developed to achieve this, focusing on a convergent approach that is both elegant and industrially viable.

Part 2: Retrosynthetic Analysis

A logical approach to designing the synthesis of a complex molecule like Montelukast is through retrosynthesis. By disconnecting the target molecule at key bonds, we can identify simpler, readily available starting materials or key intermediates. The retrosynthetic analysis of Montelukast highlights three primary building blocks and two critical transformations.

The primary disconnection is at the C-S thioether bond, which is formed late in the synthesis via a nucleophilic substitution. This reveals the thiol side chain (II) and a chiral alcohol precursor (IV) , which is activated as a leaving group (e.g., a mesylate). The chiral alcohol within precursor (IV) is the lynchpin of the entire synthesis, as its stereochemistry dictates the final configuration of Montelukast. This alcohol is formed through two key steps: a Grignard reaction on a methyl ester to create the tertiary alcohol, and a highly selective asymmetric reduction of a prochiral ketone (I) to establish the secondary alcohol stereocenter.

Part 3: Synthesis of Key Precursors

The efficiency of the overall synthesis relies on the effective preparation of two key intermediates: the prochiral ketone and the thiol side-chain.

Synthesis of Ketone Intermediate (I)

The central building block, (E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate (I) , can be synthesized through various routes. A common industrial approach involves a palladium-catalyzed Heck coupling reaction. For instance, coupling of an allyl alcohol with methyl 2-iodobenzoate can directly assemble the core carbon skeleton.[1] This is followed by an oxidation step to yield the desired keto-ester (I) . The choice of catalysts and reaction conditions is critical to ensure high yield and control of the (E)-olefin geometry.

Synthesis of Thiol Side Chain (II)

The side chain, 1-(mercaptomethyl)cyclopropaneacetic acid (II) , is typically prepared from commercially available diethyl 1,1-cyclopropane dicarboxylate.[1] A standard sequence involves reduction of the diester to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAH4). The diol is then converted to a dimesylate or ditosylate, which undergoes nucleophilic substitution with a thiol equivalent (e.g., sodium hydrosulfide or thioacetate followed by hydrolysis) to introduce the mercapto group. Subsequent oxidation and hydrolysis steps yield the final carboxylic acid side chain (II) .

Part 4: The Core Stereoselective Synthesis

The construction of the final molecule from the key precursors hinges on the precise control of stereochemistry at the secondary alcohol center. The following pathway details the synthesis of (R)-Montelukast, the active drug. The synthesis of (S)-ent-Montelukast requires a simple but critical modification in the first step.

Step 1: Asymmetric Reduction of Ketone (I) to Chiral Alcohol (III)

This is the most critical step for establishing the stereochemistry of the final product. To obtain (R)-Montelukast via the subsequent SN2 inversion, the precursor alcohol must have the (S)-configuration.

Method A: Chiral Borane Reduction (The Merck Process) The original manufacturing process utilized a stoichiometric chiral reducing agent, (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Cl).[2][3] This reagent is derived from the readily available natural product (-)-α-pinene.

-

Causality : The steric bulk of the isopinocampheyl ligands on the boron atom creates a chiral environment. The ketone substrate approaches the boron-hydride complex from the less sterically hindered face, leading to a directed delivery of the hydride to one specific face of the prochiral carbonyl group. Using (-)-DIP-Cl preferentially delivers the hydride to the Re face of the ketone, resulting in the desired (S)-alcohol.[1][2]

-

For ent-Montelukast : To synthesize the (S)-enantiomer of Montelukast, the (R)-alcohol precursor is required. This is readily achieved by employing (+)-DIP-Cl, which is derived from (+)-α-pinene, in this reduction step.

Method B: Biocatalytic Reduction (The Codexis Process) A more modern, greener, and highly efficient alternative involves the use of an engineered ketoreductase (KRED) enzyme.[4][5][6]

-

Causality & Advantages : KREDs are enzymes that have evolved to perform highly specific reductions. Through a process of directed evolution, a KRED was engineered to reduce the highly water-insoluble ketone (I) with exceptional enantioselectivity (>99.9% ee) to the (S)-alcohol.[2][4] The process operates in a mixture of organic solvents and water at mild temperatures (40-45 °C).[5] It uses isopropanol as the terminal reductant to regenerate the expensive NADPH cofactor in situ, making the process economically viable and atom-efficient.[2] The reaction is often driven to completion by the crystallization of the product from the reaction mixture.[5]

Step 2: Grignard Reaction to form Diol (IV)

The methyl ester of the chiral alcohol (III) is converted to a tertiary alcohol.

-

Causality : This transformation is achieved via a Grignard reaction. Two equivalents of a methyl Grignard reagent (e.g., methyl magnesium chloride, MeMgCl) are required: the first deprotonates the secondary alcohol, and the second adds to the ester carbonyl. The use of a Lewis acid like cerium(III) chloride (CeCl3) is often employed to enhance the reactivity of the Grignard reagent and minimize side reactions, leading to cleaner conversions to the diol (IV) , (S)-1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol.[1][7]

Step 3: Activation of the Secondary Alcohol

For the subsequent nucleophilic substitution, the secondary hydroxyl group must be converted into a good leaving group.

-

Causality : Mesylation with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) is the preferred method.[1] This reaction must be conducted at low temperatures (e.g., -25 °C). At higher temperatures, an intramolecular Williamson ether synthesis can occur, where the tertiary alcohol attacks the newly formed mesylate, leading to a cyclic ether impurity.[8] The low temperature kinetically disfavors this side reaction, ensuring a high yield of the desired mesylate.

Step 4: Nucleophilic Substitution (S-Alkylation)

This step forms the crucial C-S bond and, through inversion of configuration, sets the final (R)-stereochemistry of Montelukast.

-

Causality : The thiol side chain (II) is deprotonated twice using a strong base like n-butyllithium (n-BuLi) to form a dilithium salt.[1] This highly nucleophilic dianion then attacks the carbon bearing the mesylate leaving group in a classic SN2 reaction. According to the mechanism of an SN2 reaction, the nucleophile attacks from the side opposite to the leaving group, resulting in a complete inversion of the stereocenter. Thus, the (S)-configured mesylate is converted to the (R)-configured thioether, yielding Montelukast free acid.[1][8]

Step 5: Purification and Salt Formation

The crude Montelukast free acid is purified and converted to its pharmaceutically acceptable sodium salt.

-

Causality : Direct crystallization of the free acid can be challenging. A common industrial practice is to first form a salt with an organic amine, such as dicyclohexylamine (DCHA).[1] This DCHA salt often has superior crystalline properties, allowing for efficient purification by recrystallization to remove process-related impurities. Following purification, the DCHA salt is broken by treatment with a weak acid. The purified Montelukast free acid is then dissolved in a suitable solvent (e.g., toluene or ethyl acetate) and treated with a sodium source, such as sodium hydroxide or sodium methoxide, to yield the final Montelukast sodium salt, which is isolated as a crystalline solid.[1][9]

Part 5: Data and Protocols

Table 1: Comparison of Asymmetric Reduction Methods for Ketone (I)

| Method | Reagent/Catalyst | Temp. (°C) | Typical ee% | Yield (%) | Key Advantages/Disadvantages |

| Chiral Borane | (-)-DIP-Cl | -25 to 0 | ~95-98%[2] | ~85-95% | Pro: Well-established, reliable. Con: Stoichiometric, corrosive, moisture-sensitive reagent; requires cryogenic temperatures.[2] |

| Biocatalytic | Engineered KRED | 40 to 45 | >99.9%[4] | >95%[5] | Pro: Exceptional selectivity, mild conditions, green, scalable. Con: Requires specific enzyme development.[2][4][5] |

Experimental Protocols

Protocol 1: Asymmetric Reduction of Ketone (I) with (-)-DIP-Cl

-

A solution of the ketone intermediate (I) (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, nitrogen-purged reactor.

-

The solution is cooled to -25 °C.

-

A solution of (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Cl, ~1.5 eq) in THF is added dropwise over 1-2 hours, maintaining the internal temperature below -20 °C.

-

The reaction is stirred at -20 °C for 4-6 hours. Progress is monitored by HPLC until >99% conversion is observed.

-

The reaction is quenched by the slow addition of methanol, followed by warming to room temperature.

-

The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude (S)-hydroxy ester (III) , which can be purified by column chromatography or recrystallization.[1]

Protocol 2: C-S Bond Formation and Final Salt Preparation

-

In a nitrogen-purged reactor, a solution of 1-(mercaptomethyl)cyclopropaneacetic acid (II) (1.1 eq) in anhydrous THF is cooled to -15 °C.

-

n-Butyllithium (2.2 eq, 2.5 M in hexanes) is added dropwise, maintaining the temperature below -10 °C. The mixture is stirred for 30 minutes to form the dilithium salt.

-

A solution of the (S)-mesylate intermediate (1.0 eq) in THF is added slowly to the dianion solution at -15 to -5 °C.

-

The reaction is aged at -5 °C for 6-8 hours, with progress monitored by HPLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with 0.5 M tartaric acid solution and then concentrated to an oily residue of crude Montelukast acid.[1]

-

The residue is dissolved in ethyl acetate, and dicyclohexylamine (1.0 eq) is added. The solution is seeded with pure Montelukast DCHA salt and stirred overnight to allow for complete crystallization. The solid is filtered, washed with hexane, and dried.[1]

-

The purified DCHA salt is suspended in toluene and water. The pH is adjusted to ~4.5 with acetic acid to liberate the free acid into the organic layer.

-

The organic layer is separated, washed with water, and then treated with a stoichiometric amount of sodium hydroxide (1.0 M aqueous solution) or sodium methoxide in methanol.

-

Water is removed by azeotropic distillation. The resulting solution is concentrated, and acetonitrile is added to induce crystallization. The slurry is aged, filtered, and dried under vacuum to afford the final (R)-Montelukast sodium salt as a white to off-white crystalline solid.[1]

Part 7: References

-

Scalable biocatalytic process for asymmetric reduction in the production of montelukast. (2010). Vertex AI Search.

-

An Enantioselective Formal Synthesis of Montelukast Sodium. (2015). ACS Publications. [Link]

-

Development of a Biocatalytic Process as an Alternative to the (−)-DIP-Cl-Mediated Asymmetric Reduction of a Key Intermediate of Montelukast. (2010). ACS Publications. [Link]

-

Process for the preparation of montelukast and its salts. (Patent EP1812394B1). Google Patents.

-

Synthesis of Montelukast. (2017). In Hazardous Reagent Substitution: A Pharmaceutical Perspective. Royal Society of Chemistry. [Link]

-

Process for the preparation of montelukast and its salts. (Patent WO2006008751A2). Google Patents.

-

An enantioselective formal synthesis of montelukast sodium. (2015). Semantic Scholar. [Link]

-

Synthesis of Montelukast. (2010). Thieme Chemistry. [Link]

-

New and Practical Synthesis of Montelukast Sodium, an Antiasthmatic Drug. (2013). Synthetic Communications. [Link]

-

Development of a Biocatalytic Process as an Alternative to the (−)-DIP-Cl-Mediated Asymmetric Reduction of a Key Intermediate of Montelukast. (2010). Semantic Scholar. [Link]

-

Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. (2018). Sciforum. [Link]

-

Process for the preparation of montelukast sodium. (Patent WO2012020271A1). Google Patents.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. greenchemblog.wordpress.com [greenchemblog.wordpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. [PDF] Development of a Biocatalytic Process as an Alternative to the (−)-DIP-Cl-Mediated Asymmetric Reduction of a Key Intermediate of Montelukast | Semantic Scholar [semanticscholar.org]

- 7. EP1812394B1 - Process for the preparation of montelukast and its salts - Google Patents [patents.google.com]

- 8. WO2012020271A1 - Process for the preparation of montelukast sodium - Google Patents [patents.google.com]

- 9. sciforum.net [sciforum.net]

The Unwanted Mirror Image: A Technical Guide to the Discovery and Characterization of ent-Montelukast Sodium Salt

Abstract

This technical guide provides an in-depth exploration of ent-Montelukast sodium salt, the enantiomeric counterpart to the widely prescribed anti-asthmatic drug, Montelukast. The "discovery" of ent-Montelukast is not a story of therapeutic pursuit but one of necessity born from the principles of stereochemistry in drug development. As the inactive (S)-enantiomer, it represents a critical chiral impurity that must be meticulously controlled to ensure the safety and efficacy of the active (R)-enantiomer, Montelukast. This whitepaper details the stereoselective synthetic pathways that can lead to the formation of ent-Montelukast, outlines advanced analytical methodologies for its separation and quantification, and discusses its pharmacological significance, or lack thereof, in the context of cysteinyl leukotriene receptor antagonism. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and quality control of chiral pharmaceuticals.

Introduction: The Significance of Chirality in Montelukast Therapy

Montelukast sodium is a potent and selective antagonist of the cysteinyl leukotriene CysLT1 receptor, effectively blocking the pro-inflammatory and bronchoconstrictive effects of leukotriene D4 (LTD4)[1][2][3]. Marketed under names like Singulair®, it is a cornerstone in the management of asthma and allergic rhinitis[3][4]. The therapeutic activity of Montelukast resides exclusively in its (R)-enantiomer. Consequently, its mirror image, the (S)-enantiomer or ent-Montelukast, is considered a process-related impurity.

The International Conference on Harmonisation (ICH) guidelines, along with regulatory bodies like the European Pharmacopoeia, mandate strict control over enantiomeric impurities[5][6]. The European Pharmacopoeia, for instance, specifies a limit of not more than 0.2% for the S-enantiomer in Montelukast sodium bulk drug substance[6]. This stringent requirement underscores the necessity for robust synthetic and analytical strategies to isolate, quantify, and minimize the presence of ent-Montelukast. In-vitro and in-vivo studies have confirmed that the desired LTD4 receptor antagonist activity of Montelukast is superior to its S-enantiomer, highlighting the importance of enantiomeric purity for therapeutic efficacy[5].

This guide delves into the technical aspects of ent-Montelukast, from its logical synthesis based on established enantioselective routes to its rigorous characterization.

Enantioselective Synthesis: A Tale of Two Enantiomers

The synthesis of ent-Montelukast is intrinsically linked to the enantioselective synthesis of Montelukast itself. The core challenge in producing enantiomerically pure Montelukast is the stereoselective creation of the chiral center at the benzylic carbon bearing the sulfur atom. Modern synthetic routes achieve this primarily through the asymmetric reduction of a prochiral ketone intermediate.

A prominent strategy involves the use of chiral catalysts, such as Ruthenium-based complexes, to facilitate highly enantioselective hydrogenation. For the synthesis of the active (R)-Montelukast, a catalyst like ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl₂ has been shown to produce the desired (R)-alcohol precursor with high enantiomeric excess (ee)[7].

Logically, the synthesis of ent-Montelukast can be achieved by employing the opposite enantiomer of the chiral catalyst. Using a hypothetical ((S)-Xyl-BINAP)((S,S)-DPEN)RuCl₂ catalyst would direct the hydrogenation to yield the (S)-alcohol precursor, which can then be carried forward to produce ent-Montelukast.

Experimental Protocol: Hypothetical Synthesis of ent-Montelukast

The following protocol is a logical adaptation of published syntheses for Montelukast[7][8] to produce the (S)-enantiomer.

Step 1: Asymmetric Hydrogenation of Prochiral Ketone

-

To a solution of the prochiral ketone intermediate in an appropriate solvent (e.g., degassed methanol), add the (S)-chiral ruthenium catalyst (e.g., ((S)-Xyl-BINAP)((S,S)-DPEN)RuCl₂) under an inert atmosphere (e.g., Argon).

-

Pressurize the reaction vessel with hydrogen gas.

-

Stir the mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, carefully vent the hydrogen gas and concentrate the mixture under reduced pressure.

-

Purify the resulting crude (S)-alcohol precursor using column chromatography.

Step 2: Mesylation of the (S)-Alcohol

-

Dissolve the purified (S)-alcohol in a suitable solvent (e.g., dichloromethane) and cool the solution in an ice bath.

-

Add a base (e.g., triethylamine) followed by the dropwise addition of methanesulfonyl chloride.

-

Allow the reaction to proceed to completion, monitoring by TLC.

-

Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate to yield the (S)-mesylate intermediate.

Step 3: Thiol Coupling and Salt Formation

-

In an inert atmosphere, react the (S)-mesylate intermediate with 1-(mercaptomethyl)cyclopropaneacetic acid in the presence of a suitable base (e.g., cesium carbonate) in a solvent like DMF.

-

After the reaction is complete, perform an acidic workup to isolate the ent-Montelukast free acid.

-

Dissolve the purified free acid in a suitable solvent system (e.g., ethanol/water).

-

Add a stoichiometric amount of sodium hydroxide solution.

-

Concentrate the solution and dry the resulting solid under vacuum to yield this compound as a white to off-white powder[4][8].

Analytical Characterization and Separation

The identical physical and chemical properties of enantiomers make their separation and quantification a significant challenge. Advanced analytical techniques are required to resolve Montelukast from its unwanted enantiomer.

Chiral Chromatography (HPLC & SFC)

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the gold-standard methods for separating enantiomers. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, have proven highly effective.

A key advantage of SFC is its use of supercritical CO₂ as the main mobile phase component, which reduces solvent consumption and can lead to faster, more efficient separations[9].

Table 1: Comparative Chromatographic Conditions for Enantiomer Separation

| Parameter | Chiral HPLC Method | Chiral SFC Method |

| Column | Daicel Chiralpak® AD-H (250 x 4.6 mm, 5 µm)[5] | Chiralpak AS-H (250 x 30 mm, 5 µm)[9][10] |

| Mobile Phase | n-hexane:isopropanol:ethanol:DEA:TFA (65:15:20:0.1:0.1 v/v)[5] | Supercritical CO₂: 2-Propanol (85:15 v/v)[9][10] |

| Flow Rate | 0.9 mL/min[5] | 100 g/min (preparative)[9][10] |

| Detection (UV) | 283.5 nm[11] | 230 nm[9][10] |

| Column Temp. | 30°C[6] | 25°C[10] |

| Resolution (Rₛ) | > 2.0[5] | > 1.5[12] |

| Elution Order | (R)-Montelukast then (S)-ent-Montelukast | (R)-Montelukast then (S)-ent-Montelukast[10] |

| Typical Rₜ | R-isomer: ~10.6 min; S-isomer: ~12.5 min (analytical scale)[10] | Not specified for analytical scale in sources |

NMR Spectroscopy with Chiral Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric purity without the need for chromatographic separation. In the presence of a chiral solvating agent (CSA), enantiomers form transient diastereomeric complexes. These complexes have different magnetic environments, leading to separate, distinguishable signals in the ¹H NMR spectrum[7][13].

For Montelukast, several CSAs have been successfully evaluated. (-)-Cinchonidine was found to be highly effective for in-process monitoring, while (S)-BINOL was established for the final sodium salt product[7][13]. The magnitude of the chemical shift non-equivalence (Δδ) allows for the direct quantification of the minor enantiomer.

Protocol: ¹H NMR for Enantiomeric Purity using (S)-BINOL

-

Accurately weigh the Montelukast sodium sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).

-

Add a molar excess of the chiral solvating agent, (S)-BINOL, to the NMR tube.

-

Acquire the ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).

-

Identify a well-resolved proton signal that exhibits clear splitting into two distinct peaks, corresponding to the diastereomeric complexes of the (R) and (S) enantiomers.

-

Carefully integrate the signals corresponding to both enantiomers.

-

Calculate the percentage of ent-Montelukast using the formula: % ent-Montelukast = [Integral(S) / (Integral(R) + Integral(S))] * 100

Pharmacological and Toxicological Profile

The pharmacological profile of ent-Montelukast is primarily defined by its lack of desired activity. The therapeutic benefit of Montelukast is derived from its high-affinity, selective antagonism of the CysLT1 receptor[1][14]. Research indicates that this stereoselectivity is critical; the (R)-enantiomer possesses superior activity compared to the (S)-enantiomer[5].

While comprehensive, independent toxicological studies on pure ent-Montelukast are not widely published, it is generally considered to be without the therapeutic benefits of its counterpart[10]. The primary concern with its presence is not overt toxicity at low levels but rather the dilution of the therapeutically active agent and the failure to meet regulatory standards for drug purity. The principle of minimizing patient exposure to any substance that does not contribute to the therapeutic effect is a cornerstone of pharmaceutical development.

Conclusion

The study of this compound is a quintessential example of the importance of stereochemistry in modern drug design and manufacturing. Its "discovery" as a critical process impurity has driven the development of sophisticated enantioselective synthetic routes and highly sensitive analytical methods. For drug development professionals, the ability to synthesize, isolate, and characterize this unwanted enantiomer is not merely an academic exercise but a regulatory and clinical necessity. The protocols and insights provided in this guide serve as a technical resource for ensuring the enantiomeric purity, and thus the ultimate safety and efficacy, of Montelukast.

References

-

Bollikonda, S., Mohanarangam, S., Jinna, R. R., et al. (2015). An Enantioselective Formal Synthesis of Montelukast Sodium. The Journal of Organic Chemistry, 80(9), 3891–3901. [Link]

-

Capra, V., et al. (2006). CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors. British Journal of Pharmacology, 148(8), 1163–1173. [Link]

-

Council for Innovative Research. (2013). A New Validated Stability Indicating SFC Method for the Enantiomeric Separation of Montelukast in Bulk and Pharmaceutical Dosage Forms. Journal of Advances in Chemistry, 4(3). [Link]

-

Maddala, V., Kakumani, K., Chimalakonda, K., et al. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. American Journal of Analytical Chemistry, 4(1), 56-61. [Link]

-

Patel, R. B., et al. (2023). Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method. Chirality, 35(12), 952-965. [Link]

-

Pawar, S., et al. (2023). Montelukast: Pharmacology, Safety, Tolerability and Efficacy. ResearchGate. [Link]

-

Pinga, E. C. (2021). Montelukast. StatPearls. [Link]

-

Sunil Kumar, I.V., Anjaneyulu, G.S.R., & Hima Bindu, V. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 23(11), 4536-4546. [Link]

-

Aharony, D. (1998). Pharmacology of leukotriene receptor antagonists. American Journal of Respiratory and Critical Care Medicine, 157(6 Pt 2), S214-9. [Link]

-

Jones, T. R., et al. (1996). Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist. Canadian Journal of Physiology and Pharmacology, 73(2), 191-201. [Link]

-

Wikipedia contributors. (2024). Cysteinyl-leukotriene type 1 receptor antagonists. Wikipedia. [Link]

-

Wang, D., et al. (2016). Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC. Indian Journal of Pharmaceutical Sciences, 78(5), 636-643. [Link]

-

Wikipedia contributors. (2024). Montelukast. Wikipedia. [Link]

-

Redondo, J., Capdevila, A., & Ciudad, S. (2013). Determination of the enantiomeric purity of the antiasthmatic drug montelukast by means of 1H NMR spectroscopy. Chirality, 25(10), 650-6. [Link]

-

Maddala, V., et al. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. ResearchGate. [Link]

-

Maddala, V., et al. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. Scientific Research Publishing. [Link]

-

Jones, T. R., et al. (1995). Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist. Canadian Journal of Physiology and Pharmacology. [Link]

-

U.S. Food and Drug Administration. (2008). Singulair (Montelukast Sodium) Label. [Link]

-

Wang, D., et al. (2016). Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase. Indian Journal of Pharmaceutical Sciences. [Link]

-

White, J. D., & Shaw, S. (2015). Iron catalyzed enantioselective sulfa-Michael addition: A four-step synthesis of the anti-asthma agent Montelukast. ResearchGate. [Link]

- Google Patents. (2013).

Sources

- 1. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Specific Optical Rotation: Significance and symbolism [wisdomlib.org]

- 10. Isolation and Characterization of S-Enantiomer in Montelukast [scirp.org]

- 11. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of the enantiomeric purity of the antiasthmatic drug montelukast by means of 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Preliminary Biological Screening of ent-Montelukast Sodium Salt: A Technical Guide for Drug Development Professionals

Introduction

Montelukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), widely prescribed for the management of asthma and allergic rhinitis.[1][2] It functions by blocking the pro-inflammatory actions of cysteinyl leukotrienes (CysLTs), such as LTD4, thereby mitigating bronchoconstriction, inflammation, and mucus production in the airways.[1][3] Montelukast is the (R)-enantiomer of the molecule. Its counterpart, ent-Montelukast, is the (S)-enantiomer and is often considered a chiral impurity in the synthesis of the active pharmaceutical ingredient. Understanding the biological profile of ent-Montelukast is crucial for quality control, safety assessment, and regulatory compliance.

This in-depth technical guide provides a comprehensive framework for the preliminary biological screening of ent-Montelukast sodium salt. It is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous and logically structured approach to evaluating its pharmacological activity and safety profile. The guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols.

Guiding Principle: A Phased Approach to Biological Characterization

The preliminary biological screening of ent-Montelukast is structured as a phased investigation. This begins with fundamental in vitro assays to determine its primary pharmacological activity at the molecular target, the CysLT1 receptor. Following this, cellular assays will assess its functional consequences. In parallel, in vitro safety pharmacology studies will be conducted to identify any potential off-target liabilities at an early stage. Finally, a preliminary in vivo assessment will provide insights into its potential for eliciting a biological response in a complex physiological system and its acute toxicity profile. This phased approach ensures a systematic and resource-efficient evaluation.

Part 1: Primary Pharmacology – Interrogation of CysLT1 Receptor Interaction

The initial and most critical step is to determine if ent-Montelukast interacts with its intended pharmacological target, the CysLT1 receptor. This is achieved through a series of in vitro assays that assess binding affinity and functional antagonism.

CysLT1 Receptor Binding Assay

Rationale: This assay directly measures the affinity of ent-Montelukast for the CysLT1 receptor. A radioligand competition binding assay is the gold standard for this purpose. The principle relies on the competition between a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [³H]-LTD₄) and varying concentrations of the unlabeled test compound (ent-Montelukast) for binding to the receptor. A high binding affinity of the test compound will result in the displacement of the radioligand at lower concentrations.

Expected Outcome: As the inactive enantiomer, ent-Montelukast is expected to exhibit significantly lower binding affinity for the CysLT1 receptor compared to Montelukast. This would be reflected in a much higher inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) value.

Experimental Protocol: CysLT1 Receptor Radioligand Binding Assay

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human CysLT1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Leukotriene D4 ([³H]-LTD₄).

-

Unlabeled ligands: this compound, Montelukast Sodium Salt (as a positive control), and a potent, structurally distinct CysLT1 receptor antagonist for determining non-specific binding (e.g., Pranlukast).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.

-

Wash buffer: Ice-cold binding buffer.

-

96-well filter plates with glass fiber filters (GF/C).

-

Scintillation cocktail and a microplate scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of ent-Montelukast and Montelukast in the binding buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or a high concentration of unlabeled competitor (for non-specific binding).

-

50 µL of the test compound (ent-Montelukast) or control (Montelukast) at various concentrations.

-

50 µL of [³H]-LTD₄ at a concentration close to its dissociation constant (Kd).

-

100 µL of the CysLT1 receptor-containing membrane preparation.

-

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the GF/C filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a microplate scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

Rationale: The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[4][5] A calcium mobilization assay functionally assesses the ability of ent-Montelukast to antagonize this signaling cascade. This is a crucial step to confirm that the binding (or lack thereof) observed in the previous assay translates to a functional cellular response. The Fluorometric Imaging Plate Reader (FLIPR) system is a high-throughput method for this purpose.[6][7][8][9][10]

Expected Outcome: Consistent with low binding affinity, ent-Montelukast is expected to be a very weak or inactive antagonist of LTD₄-induced calcium mobilization. In contrast, Montelukast should demonstrate potent, concentration-dependent inhibition.

Experimental Protocol: FLIPR-based Calcium Mobilization Assay

-

Materials:

-

A cell line stably expressing the human CysLT1 receptor (e.g., CHO-K1 or HEK293 cells).

-

FLIPR Calcium Assay Kit (or equivalent calcium-sensitive fluorescent dye like Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: Leukotriene D4 (LTD₄).

-

Antagonists: this compound and Montelukast Sodium Salt.

-

96- or 384-well black-walled, clear-bottom cell culture plates.

-

FLIPR instrument.

-

-

Procedure:

-

Seed the CysLT1-expressing cells into the microplates and culture overnight to form a confluent monolayer.

-

Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions.

-

Remove the culture medium from the cells and add the dye loading buffer. Incubate for 1 hour at 37°C.

-

During the incubation, prepare serial dilutions of ent-Montelukast and Montelukast in the assay buffer.

-

Prepare the LTD₄ agonist solution at a concentration that elicits a submaximal response (EC80).

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Initiate the assay protocol:

-

Establish a baseline fluorescence reading.

-

Add the antagonist solutions (ent-Montelukast or Montelukast) and incubate for a predetermined period (e.g., 15-30 minutes).

-

Add the LTD₄ agonist solution.

-

Record the fluorescence signal over time.

-

-

Analyze the data by measuring the peak fluorescence response after agonist addition.

-

Calculate the percentage of inhibition of the LTD₄-induced calcium response for each concentration of the antagonist.

-

Determine the IC50 values by non-linear regression analysis.

-

CysLT1 Receptor Signaling Pathway

Caption: CysLT1 Receptor Signaling Pathway.

Part 2: Cellular Functional Assay – Mast Cell Degranulation